3-Methyl-1,5,3-dioxazepane
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Overview
Description
Tetrahydro-3-methyl-2H-1,5,3-dioxazepine is an organic compound with the molecular formula C₅H₁₁NO₂ It is a heterocyclic compound containing a seven-membered ring with nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-3-methyl-2H-1,5,3-dioxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2-diaminopropane with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired dioxazepine ring.
Industrial Production Methods
Industrial production of tetrahydro-3-methyl-2H-1,5,3-dioxazepine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-3-methyl-2H-1,5,3-dioxazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The nitrogen and oxygen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Tetrahydro-3-methyl-2H-1,5,3-dioxazepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tetrahydro-3-methyl-2H-1,5,3-dioxazepine involves its interaction with specific molecular targets. The nitrogen and oxygen atoms in the ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-1,3-oxazine: Another heterocyclic compound with a six-membered ring containing nitrogen and oxygen.
Tetrahydro-1,3-dioxepine: A seven-membered ring compound with two oxygen atoms.
Uniqueness
Tetrahydro-3-methyl-2H-1,5,3-dioxazepine is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C5H11NO2 |
---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
3-methyl-1,5,3-dioxazepane |
InChI |
InChI=1S/C5H11NO2/c1-6-4-7-2-3-8-5-6/h2-5H2,1H3 |
InChI Key |
WMCJHXXHWXHZSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1COCCOC1 |
Origin of Product |
United States |
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